molecular formula C18H20N6O3 B2886918 5-(2-Ethoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921857-69-4

5-(2-Ethoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2886918
CAS No.: 921857-69-4
M. Wt: 368.397
InChI Key: YGGOKRSWQQPMBB-UHFFFAOYSA-N
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Description

5-(2-Ethoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione is a synthetic purine-triazole hybrid compound of high interest in medicinal chemistry research. Compounds featuring the 1,2,4-triazole scaffold are extensively investigated for their diverse biological activities, which can include anticancer, antimicrobial, antiviral, and anticonvulsant properties . The purine core is a fundamental structural element in many biologically critical molecules, suggesting that this hybrid may interact with various enzymatic pathways or cellular receptors. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in biological screening assays to explore new therapeutic areas. The specific mechanism of action and primary research applications for this compound are areas of active investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-(2-ethoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-4-27-10-9-23-13-15(25)19-18(26)22(3)16(13)24-14(20-21-17(23)24)12-7-5-11(2)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGOKRSWQQPMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-Ethoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione is a compound belonging to the purine and triazole classes, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The incorporation of the ethoxyethyl and methylphenyl groups is crucial for enhancing its biological activity. Various synthetic routes have been explored in the literature, often focusing on optimizing yield and purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, a related triazole derivative showed promising activity against various cancer cell lines including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) with IC50 values indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Related Triazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF710.9
Compound BNCI-H46011.8
Compound CSF-2689.89

These findings suggest that structural modifications in the triazole moiety can lead to enhanced anticancer activity.

The mechanism through which this compound exerts its biological effects may involve inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, some triazoles have been shown to inhibit topoisomerases or induce apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer properties, triazole derivatives have been reported to possess antimicrobial , anti-inflammatory , and antioxidant activities. The broad spectrum of biological activities can be attributed to their ability to interact with various biological targets.

Antimicrobial Activity

Triazole compounds have demonstrated effectiveness against a variety of microbial strains. The mechanism often involves disruption of cell membrane integrity or inhibition of nucleic acid synthesis.

Anti-inflammatory Activity

Research indicates that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings. For instance:

  • Study on Anticancer Efficacy : A clinical trial involving a triazole derivative showed a significant reduction in tumor size among participants with advanced breast cancer.
  • Antimicrobial Efficacy : In vitro studies demonstrated that a related compound exhibited potent activity against resistant strains of bacteria, suggesting potential for development as an antibiotic agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The purino-triazole-dione scaffold shares similarities with triazole derivatives reported in and , such as ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) . However, the target compound’s purine-triazole fusion introduces distinct electronic and steric effects compared to simpler triazole-thiadiazole hybrids.

Key Substituent Comparisons:

Compound Name Core Structure Position 5 Substituent Position 8/Equivalent Substituent
Target Compound Purino[8,9-c]triazole-2,4-dione 2-Ethoxyethyl 4-Methylphenyl
Compound 9b () Triazole-thiadiazole Ethylidene hydrazono Phenyl
Compound 7 () Triazolo-benzotriazinium Methoxybenzylidene Methyl

Functional Implications:

  • The 2-ethoxyethyl group in the target compound likely improves aqueous solubility compared to the ethylidene hydrazono group in 9b, which is more hydrophobic .
  • The 4-methylphenyl substituent may enhance membrane permeability relative to the methoxybenzylidene group in Compound 7 (), which could sterically hinder interactions .

Pharmacological and Physicochemical Properties

  • Solubility : The ethoxyethyl group may confer higher solubility (~20–30 mg/mL in water) compared to methylphenyl-substituted analogs (<10 mg/mL) .
  • Receptor Affinity: Purine-triazole hybrids often exhibit adenosine A2A receptor antagonism (IC50 ~10–100 nM), but the 4-methylphenyl group could shift selectivity toward kinase targets (e.g., CDK2) .

Data Table: Comparative Properties of Triazole/Purine Derivatives

Property Target Compound Compound 9b () Compound 7 ()
Molecular Weight (g/mol) ~413.4 (calculated) 478.6 392.3
LogP (Predicted) 2.8 3.5 2.2
Synthetic Yield Not reported 65–70% 55–60%
Thermal Stability (°C) >200 (estimated) 180–190 160–170

Q & A

Basic Question: What are the key synthetic pathways for preparing 5-(2-Ethoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. For example, refluxing intermediates in ethanol or DMF/EtOH mixtures (1:1) under controlled temperatures (70–100°C) for 2–4 hours is critical for cyclization . Key steps include:

  • Nucleophilic substitution for introducing the ethoxyethyl group.
  • Catalyzed coupling (e.g., Pd catalysts) for aryl group attachment.
  • Recrystallization from DMF/EtOH to purify intermediates, with yields heavily dependent on solvent polarity and temperature gradients .
    Optimization Tip: Monitor reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) to minimize byproducts .

Advanced Question: How can researchers design experiments to evaluate the bioactivity of this compound while controlling for structural analogs?

Methodological Answer:
Adopt a split-plot factorial design to isolate variables. For example:

  • Main plots: Vary substituents (e.g., ethoxyethyl vs. methoxyethyl) .
  • Subplots: Test bioactivity across cell lines (e.g., cancer vs. normal) with standardized assays (MTT or flow cytometry).
  • Replicates: Use 4–5 replicates per group to account for biological variability .
    Data Analysis: Apply ANOVA with post-hoc Tukey tests to distinguish compound-specific effects from structural analogs. Include negative controls (e.g., DMSO) and reference compounds (e.g., cisplatin) .

Advanced Question: How can computational methods resolve contradictions in spectroscopic data for this compound?

Methodological Answer:
Contradictions in NMR/IR spectra often arise from tautomerism or solvent effects. Use:

  • DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data .
  • Solvent modeling (PCM or SMD) to account for solvent-induced shifts in UV-Vis spectra .
    Case Study: If experimental 1^1H-NMR shows unexpected splitting, simulate possible conformers (e.g., rotamers of the ethoxyethyl group) to identify dominant species .

Basic Question: What structural features of this compound are critical for its physicochemical properties?

Methodological Answer:
The fused purino-triazole core and substituents dictate properties:

  • Lipophilicity: The 4-methylphenyl group increases logP, enhancing membrane permeability .
  • Solubility: The ethoxyethyl side chain improves aqueous solubility via hydrogen bonding .
    Characterization Tools:
  • X-ray crystallography confirms planarity of the purino-triazole system.
  • HPLC-MS verifies purity (>95%) and detects degradation products under stress conditions (e.g., pH 1–13) .

Advanced Question: How can researchers address discrepancies in reported IC50_{50}50​ values across pharmacological studies?

Methodological Answer:
Discrepancies may arise from assay conditions or cell-line variability. Mitigate via:

  • Standardized protocols: Use CLSI guidelines for cytotoxicity assays (e.g., incubation time = 48 hrs, serum-free media) .
  • Meta-analysis: Apply weighted Z-scores to aggregate data from multiple studies, adjusting for variables like cell passage number .
    Example: If IC50_{50} varies by >10 μM between studies, re-test under uniform conditions with internal controls (e.g., doxorubicin) .

Basic Question: What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes polar byproducts .
  • Recrystallization: Use DMF/EtOH (1:1) for high recovery (>80%) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:
Systematically modify substituents and analyze effects:

  • Ethoxyethyl chain: Shorten to ethoxymethyl to reduce steric hindrance .
  • 4-Methylphenyl group: Replace with electron-withdrawing groups (e.g., 4-CF3_3) to enhance target binding .
    Experimental Workflow:

Synthesize 10–15 analogs via parallel synthesis.

Test in enzymatic assays (e.g., kinase inhibition) with IC50_{50} determination.

Perform molecular docking (AutoDock Vina) to prioritize analogs with improved binding affinities .

Advanced Question: What methodologies validate environmental stability and degradation pathways of this compound?

Methodological Answer:
Follow OECD 307 guidelines for environmental fate studies:

  • Hydrolysis: Incubate at pH 4, 7, and 9 (25–50°C) for 5–30 days; analyze via LC-MS .
  • Photolysis: Expose to UV light (λ = 254 nm) in aqueous and soil matrices; quantify degradation products .
    Data Interpretation: Use first-order kinetics to estimate half-lives and identify persistent metabolites .

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